molecular formula C15H15NO2 B11950452 (2,6-dimethylphenyl) N-phenylcarbamate CAS No. 17671-88-4

(2,6-dimethylphenyl) N-phenylcarbamate

Cat. No.: B11950452
CAS No.: 17671-88-4
M. Wt: 241.28 g/mol
InChI Key: VSZAGABSCXDSCN-UHFFFAOYSA-N
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Description

(2,6-dimethylphenyl) N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylphenyl) N-phenylcarbamate typically involves the reaction of 2,6-dimethylphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2,6-dimethylphenol+phenyl isocyanate(2,6-dimethylphenyl) N-phenylcarbamate\text{2,6-dimethylphenol} + \text{phenyl isocyanate} \rightarrow \text{this compound} 2,6-dimethylphenol+phenyl isocyanate→(2,6-dimethylphenyl) N-phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylphenyl) N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted carbamates with different functional groups.

Scientific Research Applications

(2,6-dimethylphenyl) N-phenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-dimethylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-methylcarbamate: Similar structure but with a methyl group instead of the 2,6-dimethylphenyl group.

    Phenyl N-phenylcarbamate: Lacks the 2,6-dimethyl substitution on the phenyl ring.

    Methyl N-phenylcarbamate: Contains a methyl group instead of the phenyl group.

Uniqueness

(2,6-dimethylphenyl) N-phenylcarbamate is unique due to the presence of the 2,6-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and interactions with molecular targets. This structural feature may confer specific properties and advantages in certain applications, such as increased stability or selectivity in biochemical assays.

Properties

CAS No.

17671-88-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2,6-dimethylphenyl) N-phenylcarbamate

InChI

InChI=1S/C15H15NO2/c1-11-7-6-8-12(2)14(11)18-15(17)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17)

InChI Key

VSZAGABSCXDSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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